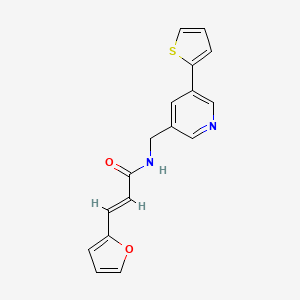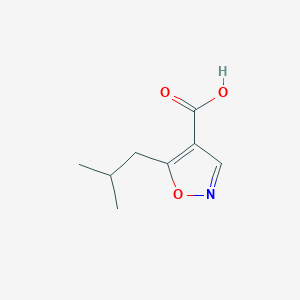![molecular formula C17H11N3O2 B2408240 2-(4-Nitrofenil)imidazo[2,1-a]isoquinolina CAS No. 61001-13-6](/img/structure/B2408240.png)
2-(4-Nitrofenil)imidazo[2,1-a]isoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that combines fused imidazole and isoquinoline moieties. This compound is known for its broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules and in biology for studying enzyme inhibition and protein interactions . In medicine, this compound has shown potential in anticancer activities and the inhibition of topoisomerase I and cyclic AMP-dependent protein kinase (PKA) catalytic subunit . Industrial applications include its use in the development of pharmaceuticals and other biologically active products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline typically involves the use of metal reagents or catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . The process often includes the use of metal-containing catalysts, which need to be separated from the targeted organic product to minimize auxiliary toxicity and meet biological testing standards .
Industrial Production Methods: Industrial production methods for this compound focus on reducing cost, improving product selectivity or purity, and offering more effective routes for synthesis. Emphasis is placed on green methods that support contemporary environmental and safety improvements .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and isoquinoline moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, which plays a role in various cellular processes . These interactions result in the compound’s broad biological activity, including its anticancer properties .
Comparación Con Compuestos Similares
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is unique due to its fused imidazole and isoquinoline moieties, which provide multiple reactive sites and broad biological activity. Similar compounds include benzimidazo[2,1-a]isoquinoline and other isoquinoline derivatives . These compounds share some structural features and biological activities but differ in their specific molecular targets and pathways .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-a]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)14-7-5-13(6-8-14)16-11-19-10-9-12-3-1-2-4-15(12)17(19)18-16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSHAICDVKMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-13-6 |
Source


|
| Record name | 2-(4-Nitrophenyl)imidazo(2,1-a)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-NITROPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDE8CNR4WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
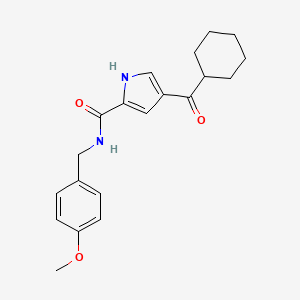
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

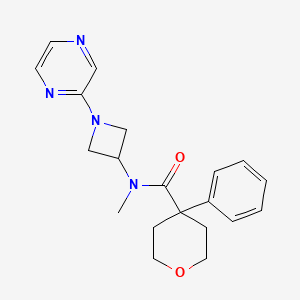
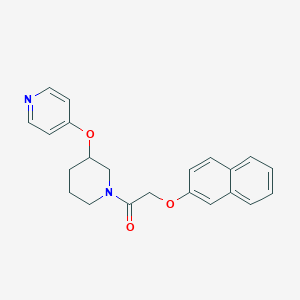
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)
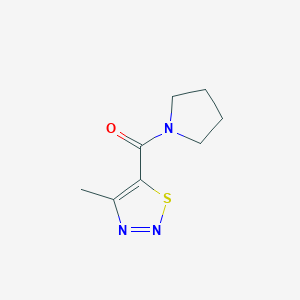

![N-(3-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2408175.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2408176.png)
